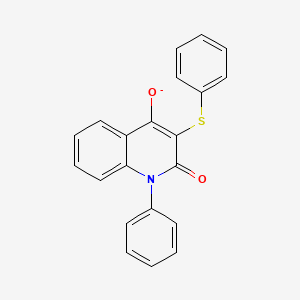![molecular formula C13H10BrNO3 B604428 3-[(2-bromoanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione CAS No. 468073-91-8](/img/structure/B604428.png)
3-[(2-bromoanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
BMMD exerts its pharmacological effects by inhibiting the activity of certain enzymes involved in the pathogenesis of various diseases. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory prostaglandins. BMMD has also been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of glucose homeostasis.
Biochemical and Physiological Effects:
BMMD has been shown to have a wide range of biochemical and physiological effects. The compound has been found to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). BMMD has also been shown to increase insulin sensitivity and glucose uptake in skeletal muscle cells.
Advantages and Limitations for Lab Experiments
BMMD has several advantages for lab experiments. The compound is easy to synthesize and has a high purity level. BMMD is also stable under normal laboratory conditions. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of BMMD. One potential area of research is the development of BMMD analogs with improved pharmacokinetic properties. Another area of research is the investigation of the compound's potential as a therapeutic agent for neurodegenerative disorders. Additionally, the use of BMMD in combination with other drugs for the treatment of various diseases is an area that warrants further investigation.
Conclusion:
In conclusion, 3-[(2-bromoanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione, also known as BMMD, is a synthetic organic compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been found to possess anti-inflammatory, anti-cancer, and anti-diabetic properties. BMMD exerts its pharmacological effects by inhibiting the activity of certain enzymes involved in the pathogenesis of various diseases. While BMMD has several advantages for lab experiments, further research is needed to fully understand its potential as a therapeutic agent.
Synthesis Methods
The synthesis of BMMD involves the reaction of 2-bromoaniline and ethyl acetoacetate in the presence of a base such as potassium carbonate. The reaction yields the intermediate compound, which is then treated with acetic anhydride to produce BMMD.
Scientific Research Applications
BMMD has been extensively studied for its potential therapeutic applications in various fields of medicine. The compound has been found to possess anti-inflammatory, anti-cancer, and anti-diabetic properties. BMMD has also been shown to have a positive effect on the central nervous system, making it a promising candidate for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
3-[(2-bromophenyl)iminomethyl]-4-hydroxy-6-methylpyran-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO3/c1-8-6-12(16)9(13(17)18-8)7-15-11-5-3-2-4-10(11)14/h2-7,16H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCVDXUZBMSDJPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C=NC2=CC=CC=C2Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-Mercapto-5-phenyl-[1,2,4]triazol-4-ylimino)-methyl]-phenol](/img/structure/B604345.png)



![6-acetyl-7-hydroxy-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B604353.png)
![6-ethyl-7-hydroxy-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B604355.png)
![Ethyl 2-{[(2-hydroxy-1-naphthyl)methylidene]amino}-4,2'-bithiophene-3-carboxylate](/img/structure/B604359.png)
![ethyl 2-{[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B604360.png)
![ethyl 2-({[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B604361.png)
![5-Bromo-2-hydroxybenzaldehyde [5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]hydrazone](/img/structure/B604362.png)
![2-[(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B604365.png)
![ethyl 2-({[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B604368.png)
![ethyl 2-{[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B604369.png)
![4,5-dimethyl-2-({[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-3-thiophenecarbonitrile](/img/structure/B604370.png)